Purity Specifications as a Comparative Procurement Metric for IGF-I (30-41)
When sourcing synthetic peptides for sensitive in vitro assays, the purity level is a critical quality control parameter that differentiates suppliers. IGF-I (30-41) is commercially available with varying purity specifications, with some vendors reporting a minimum of >98% purity as assessed by HPLC . This represents a quantifiable point of differentiation compared to a baseline purity of ≥95% offered by other suppliers . The 3% difference in purity is relevant for minimizing the presence of truncated sequences or byproducts that could confound experimental results in cell-based assays.
| Evidence Dimension | Peptide Purity (HPLC) |
|---|---|
| Target Compound Data | >98% |
| Comparator Or Baseline | ≥95% (baseline from alternative supplier datasheet) |
| Quantified Difference | 3% absolute difference in purity |
| Conditions | High-Performance Liquid Chromatography (HPLC) analysis |
Why This Matters
Higher peptide purity ensures more reliable and reproducible results in quantitative bioassays, reducing variability from impurities.
